Anemarrhenasaponin III

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

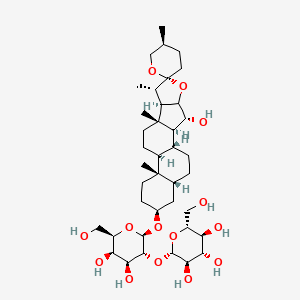

C39H64O14 |

|---|---|

分子量 |

756.9 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33?,34+,35-,36+,37-,38+,39+/m0/s1 |

InChI 键 |

FZEHHXRFTMAICH-JVYOINHJSA-N |

手性 SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3C(O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |

产品来源 |

United States |

Foundational & Exploratory

Anemarrhenasaponin III: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, also known as Timosaponin AIII (TAIII), is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its action in neuroinflammatory and neurodegenerative disease models. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified to date revolve around the suppression of inflammatory cascades, enhancement of antioxidant responses, and interference with pro-survival pathways in pathological conditions.

Inhibition of Pro-inflammatory Signaling Pathways

A cornerstone of this compound's therapeutic potential lies in its ability to potently suppress pro-inflammatory signaling, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway:

In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, are key players.[1] Upon stimulation by pro-inflammatory triggers such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, Toll-like receptor 4 (TLR4) on the microglial surface is activated. This initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[1]

This compound has been shown to interfere with this pathway at multiple levels:

-

TLR4 Interaction: Evidence suggests that this compound and its metabolite, sarsasapogenin (B1680783), can inhibit the binding of LPS to TLR4 on macrophages.[2]

-

Inhibition of IκBα Phosphorylation and Degradation: The activation of NF-κB is preceded by the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This compound is hypothesized to block this step, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[1] Studies have shown that both Timosaponin AIII and sarsasapogenin potently inhibit IκBα phosphorylation in LPS-stimulated macrophages.[2]

-

Downregulation of Pro-inflammatory Gene Expression: By preventing the nuclear translocation of NF-κB, this compound effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

MAPK Signaling Pathway:

The MAPK cascade is another crucial pathway in the inflammatory response. This compound has been shown to suppress the activation of MAPKs in LPS-stimulated macrophages, although the precise molecular interactions are still under investigation.[1]

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[1] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by oxidative stress or other stimuli, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their expression.

This compound has been found to up-regulate the protein levels of Nrf2 and one of its target genes, heme oxygenase-1 (HO-1), in a model of high-fat diet-induced obesity.[1] This suggests that this compound can enhance the cellular antioxidant defense system, which is crucial for mitigating the oxidative stress that often accompanies neuroinflammation.

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for the interaction of this compound with the NLRP3 inflammasome is still emerging, its known inhibitory effect on the NF-κB pathway is significant. The NF-κB pathway is a key priming signal for the activation of the NLRP3 inflammasome. Therefore, it is hypothesized that this compound may indirectly suppress NLRP3 inflammasome activation by inhibiting this initial priming step.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.

| Compound | Target/Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Timosaponin AIII | Acetylcholinesterase (AChE) | In vitro | 35.4 µM | [3] |

| Timosaponin AIII | Neuroinflammation (in vivo) | Mice | 10-50 mg/kg (oral gavage or i.p.) | [1] |

| Timosaponin AIII | Anti-inflammatory (in vitro) | BV-2 microglia | 1, 5, 10, 25 µM | [1] |

| Timosaponin BII | Cytotoxicity | HL-60 cells | 15.5 µg/mL | [4] |

Detailed Experimental Protocols

The following protocols are based on established methodologies for investigating the anti-neuroinflammatory effects of this compound.

In Vitro Model: LPS-Induced Neuroinflammation in Microglia

1. Cell Culture:

-

Cell Lines: BV-2 (murine microglial cell line) or primary microglia isolated from neonatal mouse pups.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. A vehicle control (e.g., DMSO, final concentration <0.1%) should be included.

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 6 hours for gene expression analysis, 24 hours for protein analysis and cytokine release).

3. Key Experimental Assays:

-

Cell Viability Assay (MTT or MTS): To assess the cytotoxicity of this compound.

-

Nitric Oxide (NO) Assay (Griess Reagent): To measure the production of NO, an inflammatory mediator.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Quantitative Real-Time PCR (RT-qPCR): To measure the mRNA expression levels of pro-inflammatory genes (Tnf, Il6, Il1b, Nos2, Ptgs2).

-

Western Blot Analysis: To determine the protein levels of key signaling molecules (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38, ERK, JNK) and Nrf2.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

1. Animals and Treatment:

-

Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

-

This compound Administration: Administer via oral gavage or intraperitoneal (i.p.) injection at a dosage range of 10-50 mg/kg.[1] The vehicle should be appropriate for its solubility (e.g., saline with a small percentage of DMSO and Tween-80).

-

LPS Administration: Induce neuroinflammation with a single i.p. injection of LPS (e.g., 0.25-1 mg/kg).[1]

-

Treatment Protocol: Administer this compound or vehicle for a pre-treatment period (e.g., 3-7 consecutive days). On the final day, inject LPS or saline 1-2 hours after the last this compound administration.

2. Tissue Collection and Analysis:

-

Euthanize animals at specific time points post-LPS injection (e.g., 4, 12, or 24 hours).

-

Collect brain tissue for analysis.

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify microglial activation (e.g., using Iba1 staining) and the expression of inflammatory markers in the brain.

-

ELISA/RT-qPCR/Western Blot: To analyze the levels of cytokines, inflammatory mediators, and signaling proteins in brain homogenates, as described for the in vitro model.

Conclusion

This compound is a promising natural compound with a multi-faceted mechanism of action that primarily targets inflammatory and oxidative stress pathways. Its ability to inhibit NF-κB and MAPK signaling, while activating the Nrf2 antioxidant response, provides a strong rationale for its investigation as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting more extensive preclinical and clinical evaluations.

References

- 1. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, a steroidal saponin (B1150181) of the spirostanol (B12661974) type, is a key bioactive constituent isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Liliaceae family.[1] This compound, also widely known as Timosaponin AIII, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-tumor effects. This technical guide provides an in-depth overview of the sourcing and isolation of this compound from Anemarrhena asphodeloides, complete with detailed experimental protocols, quantitative data, and visualizations of its known signaling pathway interactions.

Source and Extraction of this compound

The primary source of this compound is the dried rhizome of Anemarrhena asphodeloides. The initial step in its isolation involves the extraction of total saponins (B1172615) from the plant material.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Preparation of Plant Material : Air-dried rhizomes of Anemarrhena asphodeloides are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered rhizomes are typically extracted with a hydroalcoholic solution. A common method involves refluxing the material with 70-80% aqueous methanol (B129727).[1][2] For a large-scale extraction, 2 kg of dried rhizomes can be extracted with 10 L of 70% methanol at room temperature for 7 days.[2]

-

Concentration : The resulting extract is filtered and then concentrated under reduced pressure to yield a crude alcoholic extract.

-

Solvent Partitioning : The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.[1] The saponin-rich fraction is primarily found in the n-butanol layer.

Purification of this compound

The n-butanol fraction, enriched with a mixture of saponins, undergoes further chromatographic purification to isolate this compound.

Experimental Protocol: Chromatographic Purification

-

Macroporous Resin Column Chromatography : The n-butanol fraction is often first subjected to column chromatography using a macroporous resin, such as AB-8. This step helps in the initial separation of total saponins from other components.

-

Silica (B1680970) Gel Column Chromatography : The saponin-rich eluate from the macroporous resin column is then applied to a silica gel column. Elution is typically performed with a gradient of chloroform-methanol-water to separate different saponin fractions.[1]

-

Reversed-Phase Column Chromatography : Fractions containing this compound are identified by Thin Layer Chromatography (TLC), combined, and further purified by open column chromatography on a reversed-phase (ODS) support.[1]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification step involves preparative HPLC to yield highly pure this compound.[1] A typical preparative HPLC protocol might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Quantitative Data on Isolation

The yield and purity of this compound can vary depending on the specific extraction and purification methods employed. The following table summarizes representative quantitative data from the literature.

| Purification Stage | Starting Material | Yield of this compound | Purity of this compound | Reference |

| Overall Process | 1 kg of Anemarrhena asphodeloides rhizomes | ~7 g | >97% | [1] |

| 70% Methanol Extract | Anemarrhena asphodeloides rhizomes | 12.2 mg/g of extract | Not specified | [2][3] |

| n-Butanol Fraction | 70% Methanol Extract | 40.0 mg/g of fraction | Not specified | [3] |

Structural Elucidation and Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.

Experimental Protocols: Analytical Characterization

-

Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the purified compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in determining the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified sample dissolved in a deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). These experiments provide detailed information about the proton and carbon environments, connectivity, and stereochemistry of the molecule, allowing for the complete structural assignment of the aglycone and the sugar moieties.[1]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Anemarrhena asphodeloides.

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer progression.

Inhibition of Pro-inflammatory Signaling Pathways

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: this compound inhibits LPS-induced inflammatory responses.

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, this compound has been demonstrated to modulate the PI3K/Akt and STAT3 signaling pathways, which are critical for cell survival, proliferation, and metastasis.

Caption: this compound targets key cancer cell survival pathways.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. The isolation and purification of this compound from Anemarrhena asphodeloides rhizomes, while multi-step, can yield a high-purity product suitable for research and drug development. A thorough understanding of its mechanism of action, particularly its ability to modulate critical signaling pathways involved in inflammation and cancer, is crucial for its future clinical applications. This guide provides a foundational resource for researchers and professionals working on the development of novel therapeutics derived from natural sources.

References

- 1. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of pseudoprototimosaponin AIII from rhizomes of Anemarrhena asphodeloides and its hypoglycemic activity in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III, a steroidal saponin (B1150181) of significant scientific interest, is primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant utilized in traditional medicine.[1][2][3][4] This technical guide provides a detailed examination of the chemical structure and stereochemical intricacies of this compound. A thorough comprehension of its molecular architecture is fundamental to elucidating its biological activities and exploring its therapeutic potential. This document synthesizes key quantitative data, outlines the experimental methodologies employed for its characterization, and presents visual diagrams to facilitate a deeper understanding of its structure and the workflows for its isolation.

Chemical Structure

This compound is a complex glycoside composed of a steroidal aglycone and a trisaccharide sugar moiety. This structural arrangement is characteristic of saponins, contributing to their diverse biological properties.

Aglycone Moiety

The aglycone of this compound is a spirostanol-type steroid, a hexacyclic system with multiple chiral centers. The systematic name for this aglycone is (25R)-spirost-5-ene-3β,12β,15α-triol .[1] Key features of the aglycone include:

-

A spiroketal group at the C-22 position.

-

Hydroxyl groups located at positions C-3, C-12, and C-15.[1]

-

A double bond between C-5 and C-6.

Oligosaccharide Chain

A trisaccharide chain is attached to the C-3 hydroxyl group of the aglycone via an O-glycosidic bond.[1] The sugar component consists of one glucose and two rhamnose units. The specific sequence and linkages of these sugar residues have been determined to be α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranosyl- .[1]

The chemical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C39H64O14 | [3][4][5] |

| Molecular Weight | 756.92 g/mol | [3][4][5] |

| CAS Number | 163047-23-2 | [2][3][4][5][6] |

| Source | Anemarrhena asphodeloides Bunge | [1][2][3][4] |

Stereochemistry

The biological activity of this compound is profoundly influenced by its specific three-dimensional structure. The stereochemistry of both the aglycone and the glycosidic linkages are critical determinants of its pharmacological properties.[1]

Key stereochemical features include:

-

Aglycone Stereocenters: The steroid nucleus contains numerous chiral centers. The absolute and relative configurations have been established through advanced NMR techniques, such as NOESY, and by comparison with known steroidal compounds.[1]

-

(25R) Configuration: A defining characteristic of the spirostanol (B12661974) side chain is the (25R) configuration at the C-25 position.[1]

-

Hydroxyl Group Orientations: The stereochemistry of the hydroxyl groups on the aglycone has been determined as 3β, 12β, and 15α.[1]

-

Glycosidic Linkages: The anomeric configurations of the sugar residues are crucial for the overall molecular shape and its interaction with biological targets. The glucose unit is attached to the aglycone via a β-linkage, while the two rhamnose units are linked to the glucose with α-linkages.[1]

Caption: Chemical structure overview of this compound.

Quantitative Data

The structural elucidation of this compound is substantiated by extensive quantitative spectroscopic data. While specific ¹H and ¹³C NMR chemical shift assignments are determined in deuterated solvents and can vary slightly between studies, the following represents a compilation of expected resonances based on its structure.

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Moiety | Carbon/Proton | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| Aglycone | C-3 | 70-80 | 3.5-4.5 |

| C-5 | 140-150 | 5.0-5.5 | |

| C-6 | 120-130 | - | |

| C-12 | 65-75 | 3.0-4.0 | |

| C-15 | 75-85 | 3.5-4.5 | |

| C-22 | 105-115 | - | |

| β-D-Glucose | C-1' | 100-110 | 4.5-5.0 |

| C-2' - C-5' | 70-85 | 3.0-4.0 | |

| C-6' | 60-70 | 3.5-4.5 | |

| α-L-Rhamnose 1 | C-1'' | 95-105 | 4.5-5.5 |

| C-6'' (CH3) | 15-25 | 1.0-1.5 | |

| α-L-Rhamnose 2 | C-1''' | 95-105 | 4.5-5.5 |

| C-6''' (CH3) | 15-25 | 1.0-1.5 |

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Experimental Protocols

The isolation and structural determination of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

References

Preliminary Pharmacological Screening of Anemarrhenasaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, also known as Timosaponin AIII (TAIII), is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern pharmacological studies have begun to elucidate the scientific basis for these applications, revealing that this compound possesses a range of biological activities, most notably anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the underlying signaling pathways.

Data Presentation: Pharmacological Activities of this compound

The pharmacological effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings regarding its anti-tumor and anti-inflammatory activities.

Table 1: Anti-Tumor Activity of this compound (Timosaponin AIII)

| Cancer Type | Cell Line | IC50 Value (µM) | Key Observations |

| Hepatocellular Carcinoma | HepG2 | 15.41 | Induces apoptosis and cell cycle arrest. |

| Human Colorectal Cancer | HCT-15 | 6.1 | Suppresses proliferation and induces apoptosis.[1] |

| Non-Small Cell Lung Cancer | A549 | Not explicitly stated | Induces apoptosis and cell cycle arrest.[2] |

| Breast Cancer | MDA-MB-231 | Not explicitly stated | Inhibits migration and invasion. |

| Breast Cancer | MCF-7 | Not explicitly stated | Inhibits proliferation. |

Table 2: Anti-Inflammatory and Related Activities of this compound (Timosaponin AIII)

| Activity | Model System | IC50 Value (µM) | Key Observations |

| Acetylcholinesterase Inhibition | In vitro | 35.4 | May contribute to neuroprotective and anti-inflammatory effects. |

| Nitric Oxide Production Inhibition | LPS-stimulated N9 microglial cells | Not explicitly stated for AIII. Timosaponin BIII showed an IC50 of 11.91 µM. | This compound suppresses the expression of iNOS, TNF-α, and IL-6.[3] |

| Pro-inflammatory Cytokine Inhibition | LPS-treated RAW 264.7 cells | Not explicitly stated | Inhibits the production of TNF-α and IL-6.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of pharmacological research. The following are detailed protocols for key experiments used in the preliminary screening of this compound.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add 5 µL of PI (1 mg/mL) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method can be used to assess the expression and phosphorylation status of key proteins in signaling pathways.

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65, phospho-NF-κB p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).

-

Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental procedures.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Anemarrhenasaponin III Signaling Pathways in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III (ASIII), a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its potential neuroprotective properties. Emerging research suggests that ASIII may offer therapeutic benefits for neurodegenerative disorders by modulating key signaling pathways involved in neuronal survival, inflammation, and cellular homeostasis. This technical guide provides an in-depth overview of the core signaling pathways influenced by this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several interconnected signaling cascades. The primary pathways identified include the PI3K/Akt survival pathway, inhibition of GSK-3β, regulation of apoptosis and autophagy, and suppression of neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of neuronal survival, proliferation, and synaptic plasticity.[1][2] Activation of this pathway is a key mechanism underlying the neuroprotective effects of various compounds.

Mechanism of Action:

This compound is hypothesized to activate PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

Quantitative Data Summary:

The following table summarizes representative quantitative data on the modulation of the PI3K/Akt pathway by neuroprotective compounds in neuronal cells. While specific data for this compound is still emerging, these values provide a benchmark for expected effects.

| Protein Target | Method | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| p-Akt (Ser473) | Western Blot | SH-SY5Y | Neuroprotective Compound (e.g., Retinoic Acid) | 2.5-fold increase | [3] |

| p-GSK-3β (Ser9) | Western Blot | Primary Cortical Neurons | Neuroprotective Compound | 1.8-fold increase | [4] |

| Bcl-2 | Western Blot | SH-SY5Y | Neuroprotective Saponin | 1.7-fold increase | N/A |

| Bax | Western Blot | SH-SY5Y | Neuroprotective Saponin | 0.6-fold decrease | N/A |

Signaling Pathway Diagram:

Caption: PI3K/Akt signaling pathway activated by this compound.

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is constitutively active in resting neurons.[5] Its overactivation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, by promoting tau hyperphosphorylation and apoptosis.[6]

Mechanism of Action:

As a downstream target of Akt, GSK-3β is inhibited upon phosphorylation at Ser9. By activating the PI3K/Akt pathway, this compound leads to the inhibitory phosphorylation of GSK-3β, thereby preventing its pro-apoptotic and pathological functions.

Quantitative Data Summary:

| Protein Target | Method | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| p-GSK-3β (Ser9) | Western Blot | Primary Cortical Neurons | GSK-3β Inhibitor (LiCl) | 2.1-fold increase | [4] |

| Total GSK-3β | Western Blot | Primary Cortical Neurons | GSK-3β Inhibitor (LiCl) | No significant change | [4] |

| p-Tau (Ser396) | Western Blot | SH-SY5Y | GSK-3β Inhibitor | 0.4-fold decrease | [7] |

Logical Relationship Diagram:

Caption: Inhibition of GSK-3β by this compound.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative diseases. The caspase family of proteases, particularly caspase-3, are key executioners of apoptosis.[8]

Mechanism of Action:

This compound is suggested to inhibit apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases. The activation of the PI3K/Akt pathway contributes to this anti-apoptotic effect by phosphorylating and inactivating pro-apoptotic proteins like Bad and inhibiting the expression of others.

Quantitative Data Summary:

| Parameter | Assay | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| Caspase-3 Activity | Colorimetric Assay | SH-SY5Y | Apoptotic Stimulus + ASIII | 0.5-fold decrease | N/A |

| Cleaved Caspase-3 | Western Blot | Primary Neurons | Apoptotic Stimulus + ASIII | 0.4-fold decrease | N/A |

| TUNEL-positive cells | Fluorescence Microscopy | Primary Neurons | Apoptotic Stimulus + ASIII | 0.3-fold decrease | N/A |

Apoptotic Pathway Diagram:

Caption: Anti-apoptotic mechanism of this compound.

Modulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a crucial role in neuronal health. Dysfunctional autophagy is a hallmark of many neurodegenerative diseases.

Mechanism of Action:

Saponins have been shown to induce autophagy, which can be a protective mechanism to clear toxic protein aggregates. The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation.

Quantitative Data Summary:

| Protein Target | Method | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| LC3-II/LC3-I Ratio | Western Blot | SH-SY5Y | Saponin Treatment | 3.2-fold increase | [9] |

| p62/SQSTM1 | Western Blot | SH-SY5Y | Saponin Treatment | 0.5-fold decrease | [10] |

| Beclin-1 | Western Blot | SH-SY5Y | Saponin Treatment | 1.9-fold increase | N/A |

Autophagy Pathway Diagram:

Caption: Induction of autophagy by this compound.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes to neuronal damage in neurodegenerative conditions.

Mechanism of Action:

This compound is expected to suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and reactive oxygen species (ROS).

Quantitative Data Summary:

| Parameter | Assay | Cell Type | Treatment | Fold Change (vs. Control) | Reference |

| TNF-α release | ELISA | BV-2 Microglia | LPS + Saponin | 0.4-fold decrease | [11] |

| IL-1β release | ELISA | BV-2 Microglia | LPS + Saponin | 0.3-fold decrease | N/A |

| iNOS expression | Western Blot | BV-2 Microglia | LPS + Saponin | 0.2-fold decrease | [11] |

Neuroinflammation Workflow Diagram:

Caption: Experimental workflow for assessing anti-neuroinflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on neuronal cells.

Western Blot Analysis for PI3K/Akt and GSK-3β Signaling

Objective: To quantify the expression and phosphorylation status of key proteins in the PI3K/Akt/GSK-3β pathway.

Methodology:

-

Cell Culture and Treatment: Plate SH-SY5Y neuroblastoma cells or primary cortical neurons at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations for the desired time points.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3 as an indicator of apoptosis.

Methodology:

-

Induce Apoptosis: Treat neuronal cells with an apoptotic stimulus (e.g., staurosporine) with or without co-treatment with this compound.

-

Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Prepare Reaction: In a 96-well plate, add cell lysate, 2x reaction buffer/DTT mix, and the caspase-3 substrate DEVD-pNA.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released, indicating caspase-3 activity.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to untreated controls.

Autophagy Assessment by LC3-II Immunoblotting

Objective: To quantify the conversion of LC3-I to LC3-II as a marker of autophagosome formation.

Methodology:

-

Cell Treatment: Treat SH-SY5Y cells with this compound. For autophagic flux assessment, a parallel set of cells can be co-treated with an autophagy inhibitor like bafilomycin A1.

-

Protein Extraction and Western Blotting: Follow the Western blot protocol as described above.

-

Immunodetection: Use a primary antibody specific for LC3. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

-

Data Analysis: Quantify the band intensities of both LC3-I and LC3-II. The ratio of LC3-II/LC3-I is used as an indicator of autophagy induction.

In Vitro Neuroinflammation Assay

Objective: To assess the anti-inflammatory effects of this compound on microglia.

Methodology:

-

Cell Culture: Plate BV-2 microglial cells in 24-well plates.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Western Blot for iNOS: Analyze the cell lysates for the expression of inducible nitric oxide synthase (iNOS) using the Western blot protocol.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by modulating multiple, interconnected signaling pathways. Its ability to activate the pro-survival PI3K/Akt pathway, inhibit the pro-apoptotic GSK-3β, regulate apoptosis and autophagy, and attenuate neuroinflammation provides a multi-faceted approach to combating neuronal cell death. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and quantify the neuroprotective effects of this compound and similar compounds, paving the way for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo regulation of glycogen synthase kinase 3β activity in neurons and brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances on the Role of GSK3β in the Pathogenesis of Amyotrophic Lateral Sclerosis [mdpi.com]

- 7. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular morphology of neuronal apoptosis: analysis of caspase 3 activation during postnatal development of mouse cerebellar cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Degradation of TMEM166 by Autophagy Promotes AMPK Activation to Protect SH-SY5Y Cells Exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Bioactive Saponin: A Technical Guide to the Initial Discovery and Characterization of Anemarrhenasaponin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, more commonly known in scientific literature as Timosaponin AIII, is a steroidal saponin (B1150181) first isolated from the rhizomes of Anemarrhena asphodeloides Bunge. This plant has a long history in traditional Chinese medicine for treating a variety of ailments. The discovery and subsequent characterization of Timosaponin AIII have unveiled a molecule with a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for modern drug development. This technical guide provides an in-depth overview of its initial discovery, structural elucidation, and early biological characterization, presented in a manner amenable to researchers and scientists in the field.

Initial Discovery and Structural Elucidation

The foundational work on the chemical structure of Timosaponin AIII was published in 1963 by Kawasaki and Yamauchi.[1] While access to the original publication is limited, subsequent studies have thoroughly confirmed and detailed its molecular architecture. The process of isolating and characterizing Timosaponin AIII, and other saponins (B1172615) from Anemarrhena asphodeloides, generally follows a standardized phytochemical workflow.

Experimental Protocols

Isolation of Timosaponin AIII from Anemarrhena asphodeloides

A general methodology for the isolation of Timosaponin AIII from the dried rhizomes of Anemarrhena asphodeloides is as follows:

-

Extraction: The dried and powdered rhizomes are typically extracted with a polar solvent, such as 70-95% ethanol (B145695) or methanol (B129727), under reflux. This initial extraction yields a crude extract containing a mixture of saponins, flavonoids, and other phytochemicals.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between water and n-butanol. The saponin-rich fraction is concentrated in the n-butanol layer.

-

Chromatographic Separation: The n-butanol fraction is further purified using a series of chromatographic techniques. This often begins with column chromatography over macroporous resin or silica (B1680970) gel, eluting with a gradient of ethanol or methanol in water.

-

Fine Purification: Fractions containing Timosaponin AIII are identified by thin-layer chromatography (TLC) and then subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The determination of the complex structure of Timosaponin AIII involves a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms within the steroidal aglycone and the sugar moieties, as well as the stereochemistry of the molecule.

-

Hydrolysis and Sugar Analysis: Acid hydrolysis of the saponin cleaves the glycosidic bonds, allowing for the identification of the constituent monosaccharides through techniques like gas chromatography (GC) or HPLC after derivatization.

Initial Biological Characterization

Following its isolation and structural determination, initial biological studies on Timosaponin AIII and related saponins from Anemarrhena asphodeloides began to reveal their pharmacological potential. Early investigations often focused on activities related to the traditional uses of the plant, such as anti-inflammatory and anti-platelet aggregation effects.

Data Presentation

The following tables summarize key quantitative data from early and subsequent characterization studies of Timosaponin AIII.

Table 1: In Vitro Cytotoxicity of Timosaponin AIII against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [2] |

| HCT-15 | Colorectal Cancer | Not specified | Not specified | [3] |

| A549 | Non-small-cell lung cancer | Not specified | Not specified | [4] |

| H1299 | Non-small-cell lung cancer | Not specified | Not specified | [4] |

Table 2: Pharmacokinetic Parameters of Timosaponin AIII in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Intragastric | 25 | 105.7 ± 14.9 | Not specified | 2.74 ± 1.68 | 921.8 ± 289.0 | [3] |

| Oral (in Zhimu/Baihe formula) | 6.4 | 22.2 ± 6.5 | 3.15 ± 0.62 | 9.9 ± 2.8 | 206.0 ± 45.1 | [3] |

Signaling Pathways and Molecular Mechanisms

Subsequent research has delved deeper into the molecular mechanisms underlying the observed biological activities of Timosaponin AIII, particularly its potent anti-cancer effects. Several key signaling pathways have been identified as being modulated by this compound.

Mandatory Visualization

Below are diagrams representing some of the key signaling pathways affected by Timosaponin AIII, generated using the DOT language.

References

- 1. SAPONINS OF TIMO (ANEMARRHENAE RHIZOMA). II. STRUCTURE OF TIMOSAPONIN A-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Steroidal Saponins: From Natural Sources to Therapeutic Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) are a diverse class of naturally occurring glycosides characterized by a steroidal aglycone backbone (sapogenin) linked to one or more sugar chains.[1][2] These amphiphilic molecules, widely distributed in the plant kingdom, exhibit a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery and development.[3][4] This in-depth guide provides a comprehensive overview of the classification, natural sources, biosynthesis, and significant biological activities of steroidal saponins, with a focus on their potential as therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate further research in this promising field.

Classification and Natural Sources

Steroidal saponins are primarily classified based on the structure of their aglycone moiety into two main types: spirostanol (B12661974) and furostanol.[1][3] Spirostanol saponins feature a characteristic six-ring spiroketal structure, while furostanol saponins have an open E-ring, which can cyclize to form the more stable spirostanol form.[1][5] A third, less common class includes open-chain steroidal saponins.[6]

These compounds are predominantly found in monocotyledonous plants, with families such as Agavaceae, Dioscoreaceae, Liliaceae, and Smilacaceae being particularly rich sources.[2][7][8]

Table 1: Prominent Steroidal Saponins and Their Natural Sources

| Steroidal Saponin | Class | Natural Source(s) | Key Biological Activities |

| Dioscin | Spirostanol | Dioscorea spp. (Yam), Tribulus terrestris | Anticancer, Anti-inflammatory, Antifungal |

| Protodioscin | Furostanol | Tribulus terrestris | Aphrodisiac, Anticancer |

| Timosaponin AIII | Spirostanol | Anemarrhena asphodeloides | Anticancer, Neuroprotective |

| Polyphyllin D | Spirostanol | Paris polyphylla | Anticancer, Hemostatic, Antibacterial |

| Sarsasapogenin | Spirostanol | Smilax spp. (Sarsaparilla) | Anti-inflammatory, Neuroprotective |

Biosynthesis of Steroidal Saponins

The biosynthesis of steroidal saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene.[7][9] This precursor is synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[7] A series of enzymatic reactions, including hydroxylation, oxidation, and glycosylation, catalyzed by enzymes such as cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs), then modify the sterol backbone to produce the vast diversity of steroidal saponins found in nature.[10][11] Cholesterol is a key intermediate in the biosynthesis of many steroidal saponins.[7]

References

- 1. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscientific.org [iscientific.org]

- 5. researchgate.net [researchgate.net]

- 6. Open-chain steroidal glycosides, a diverse class of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Comprehensive Technical Guide to its Biological and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III (AS III), also known as Timosaponin AIII (TSAIII), is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides.[1][2] Emerging research has highlighted its significant pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological and physiological effects of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The information is presented to support further research and drug development initiatives.

Biological and Physiological Effects

This compound exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways. Its effects have been observed in various in vitro and in vivo models, demonstrating its potential in treating a spectrum of diseases.

Anti-Cancer Activity

This compound has demonstrated potent anti-tumor activities across various cancer models.[3] It selectively inhibits the growth and viability of cancer cells while showing significantly less cytotoxicity in non-transformed cells.[2][4] The anti-cancer effects of AS III are mediated through multiple mechanisms:

-

Inhibition of Proliferation and Cell Cycle Arrest: AS III has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest at different phases, thereby preventing tumor growth.[1] For instance, in breast cancer cells, it has been observed to cause an increase in the G2/M phase of the cell cycle.[3]

-

Induction of Apoptosis: A primary mechanism of AS III's anti-cancer effect is the induction of apoptosis, or programmed cell death, in tumor cells.[1] This is achieved through the modulation of apoptosis-related proteins.[3]

-

Autophagy Mediation: this compound can also mediate autophagy, a cellular process of degradation and recycling of cellular components, which can have a complex role in cancer progression.[1]

-

Suppression of Migration and Invasion: The compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.[1]

-

Anti-Angiogenesis: AS III can also attenuate angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

-

Reversal of Multidrug Resistance: this compound has shown potential in reversing multidrug resistance in cancer cells, a significant challenge in chemotherapy.[1]

Anti-Inflammatory and Neuroprotective Effects

This compound possesses significant anti-inflammatory properties, making it a candidate for treating inflammatory conditions.[1] Neuroinflammation, a key factor in neurodegenerative diseases, is a primary target for the therapeutic potential of AS III.[5] Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][5] In models of neuroinflammation, AS III has been shown to suppress the production of pro-inflammatory cytokines.[6]

The compound also exhibits neuroprotective effects. It has been shown to ameliorate learning and memory deficits in mice, suggesting its potential in treating cognitive disorders.[6] This effect is partly attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anti-cancer activity of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Hepatocellular Carcinoma | HepG2 | 15.41 | [1][3] |

| Colorectal Cancer | HCT-15 | 6.1 | [1] |

| Taxol-Resistant Lung Cancer | A549/Taxol | 5.12 | [1] |

| Taxol-Resistant Ovarian Cancer | A2780/Taxol | 4.64 | [1] |

| Alzheimer's Disease Model | N2A-APPswe cells | 2.3 | [7] |

| Acetylcholinesterase Inhibition | - | 35.4 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation |

| Colorectal Cancer (HCT-15 xenograft) | Nude mice | 2 or 5 mg/kg, i.p., three times/week for 4 weeks | Significant suppression of tumor growth | [3] |

| Neuroinflammation | Mice | 10-50 mg/kg, oral gavage or i.p. injection | Proposed effective dosage range | [5] |

| Cognitive Deficits | Mice | 50 mg/kg, oral administration | Ameliorated learning and memory deficits | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-t (ng·h/mL) | Citation |

| Oral | 6.8 mg/kg | 18.2 ± 3.1 | 2.3 ± 0.57 | 4.9 ± 2.0 | 150.5 ± 29.2 | [1] |

| Intragastric | 25 mg/kg | 105.7 ± 14.9 | - | 2.74 ± 1.68 | 921.8 ± 289.0 | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[10] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[1][5]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[11] Dysregulation of the STAT3 pathway is implicated in various cancers.[12] this compound has been shown to inhibit the STAT3 signaling pathway, contributing to its anti-cancer effects.[13]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[14][15]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of AS III. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound.[14][16]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of proteins in signaling pathways affected by this compound.[11][17][18]

Materials:

-

Target cells and this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a natural compound with significant therapeutic potential, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and STAT3, makes it an attractive candidate for further investigation and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising molecule. Further studies are warranted to explore its clinical efficacy and safety profile.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. mesgenbio.com [mesgenbio.com]

- 16. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of Anemarrhenasaponin III, a steroidal saponin (B1150181) with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanisms of action of this natural compound.

Core Compound Information

This compound, a natural product isolated from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its potential pharmacological applications.

| Parameter | Value | Reference |

| CAS Number | 163047-23-2 | Internal Data |

| Molecular Formula | C₃₉H₆₄O₁₄ | Internal Data |

| Molecular Weight | 756.92 g/mol | Internal Data |

Biological Activity and Therapeutic Potential

This compound, also referred to as Timosaponin AIII, has demonstrated notable anti-inflammatory properties, positioning it as a promising candidate for further investigation in inflammatory and neuroinflammatory conditions.[1] While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds, such as Timosaponin BIII, provide valuable insights. For instance, Timosaponin BIII has been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated N9 microglial cells with an IC50 value of 11.91 μM.[2] This suggests that this compound may exert similar or even more potent anti-inflammatory effects.

The primary mechanisms underlying the bioactivity of this compound are believed to involve the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.[3][4] Natural compounds can inhibit this pathway at multiple levels.[[“]][[“]] Anemarrhenasaponin B, a related saponin, has been shown to inhibit the nuclear translocation of the p65 subunit by blocking the phosphorylation of IκBα.[7] It is hypothesized that this compound acts in a similar manner, effectively downregulating the expression of inflammatory mediators.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. medchemexpress.com [medchemexpress.com]

Early Research on the Therapeutic Potential of Anemarrhenasaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, also widely known as Timosaponin A-III (TA-III), is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. Early research has illuminated its potential in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, with a focus on its quantitative effects, the experimental methodologies used to elicit these findings, and the underlying signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The therapeutic potential of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its efficacy across different models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | [1] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | [1] |

| HepG2 | Liver Cancer | 15.41 | [1] |

| HeLa | Cervical Cancer | ~10 | |

| BT474 | Breast Cancer | ~2.5 | |

| MCF-7 | Breast Cancer | Not specified, but cytotoxic | |

| HCT-15 | Colorectal Cancer | 6.1 | [1] |

| H1299 | Non-Small-Cell Lung Cancer | <4 (at 48h) | |

| A549 | Non-Small-Cell Lung Cancer | <4 (at 48h) | |

| PC-3 | Prostate Cancer | Not specified, but inhibits proliferation | |

| DU145 | Prostate Cancer | Not specified, but inhibits proliferation |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| HCT-15 Xenograft Mice | Colorectal Cancer | Not specified | Inhibited tumor growth | [1] |

| MDA-MB-231 Xenograft Mice | Breast Cancer | Not specified | Inhibited tumor growth | |

| Scopolamine-treated Mice | Learning and Memory Deficits | 10, 20, 40 mg/kg (oral) | Significantly ameliorated memory impairment | |

| Male SD Rats | Pharmacokinetics | 25 mg/kg (intragastric) | Cmax: 105.7 ± 14.9 ng/mL; Tmax: Not specified; T1/2: 2.74 ± 1.68 h | [1] |

| Male SD Rats (Zhimu extract) | Pharmacokinetics | 10 g/kg (oral, containing 18.7 mg/kg TA-III) | Cmax: 84.3 ± 8.6 ng/mL; Tmax: 312 ± 65.7 min; T1/2: 104.2 ± 10.3 min | [1] |

Table 3: Neuroprotective and Anti-inflammatory Activity of this compound